molecular formula C20H22FN3O2 B5782311 N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide

N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide

Katalognummer B5782311
Molekulargewicht: 355.4 g/mol
InChI-Schlüssel: MGGBJUVAFNIQNN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide, also known as F-18 FP-CIT, is a radiopharmaceutical agent used in the diagnosis of Parkinson's disease and other movement disorders. This compound is a dopamine transporter (DAT) ligand that binds to the DAT protein in the brain, allowing for the visualization of dopamine activity through positron emission tomography (PET) imaging.

Wirkmechanismus

N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide FP-CIT binds to the DAT protein in the brain, which is responsible for the reuptake of dopamine from the synaptic cleft. By binding to the DAT protein, this compound FP-CIT allows for the visualization of dopamine activity through PET imaging. The binding of this compound FP-CIT to the DAT protein is reversible, allowing for the measurement of dopamine activity over time.
Biochemical and Physiological Effects
This compound FP-CIT is a radiopharmaceutical agent that is rapidly cleared from the body after administration. The compound does not have any known biochemical or physiological effects other than its ability to bind to the DAT protein in the brain. This compound FP-CIT is considered safe for use in humans, with no reported adverse effects.

Vorteile Und Einschränkungen Für Laborexperimente

The primary advantage of N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide FP-CIT is its ability to visualize dopamine activity in the brain through PET imaging. This imaging technique is non-invasive and provides high-resolution images of the brain. This compound FP-CIT is also a highly specific ligand for the DAT protein, allowing for accurate measurements of dopamine activity. However, this compound FP-CIT has a short half-life of approximately 110 minutes, which limits its use in experiments requiring longer imaging times. In addition, the synthesis of this compound FP-CIT is complex and requires specialized equipment and expertise.

Zukünftige Richtungen

There are several future directions for the use of N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide FP-CIT in scientific research. One area of research is the development of new radiopharmaceutical agents for the diagnosis and treatment of movement disorders. Another area of research is the use of this compound FP-CIT PET imaging to study the effects of drugs on dopamine activity in the brain. This imaging technique can also be used to study the progression of Parkinson's disease and other movement disorders. In addition, this compound FP-CIT PET imaging can be used to study the effects of exercise and other interventions on dopamine activity in the brain.

Synthesemethoden

The synthesis of N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide FP-CIT involves the reaction of N-(3-bromopropyl)benzamide with 4-fluorophenylpiperazine in the presence of a palladium catalyst. The resulting compound is then labeled with this compound using a nucleophilic substitution reaction. This synthesis method has been optimized to produce high yields of this compound FP-CIT with high radiochemical purity.

Wissenschaftliche Forschungsanwendungen

N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide FP-CIT is primarily used in the diagnosis of Parkinson's disease and other movement disorders. PET imaging with this compound FP-CIT allows for the visualization of dopamine activity in the brain, which is reduced in patients with Parkinson's disease. This imaging technique can also be used to differentiate between Parkinson's disease and other movement disorders, such as essential tremor and multiple system atrophy. In addition, this compound FP-CIT PET imaging has been used to study the effects of drugs on dopamine activity in the brain, as well as the progression of Parkinson's disease.

Eigenschaften

IUPAC Name

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O2/c21-17-6-8-18(9-7-17)23-12-14-24(15-13-23)19(25)10-11-22-20(26)16-4-2-1-3-5-16/h1-9H,10-15H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGGBJUVAFNIQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.